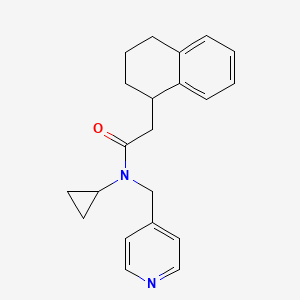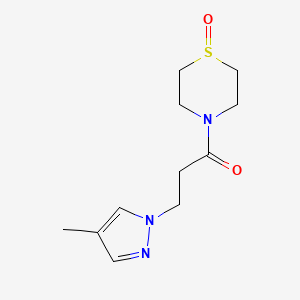![molecular formula C13H18N4OS B6963871 N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2,2-dimethylpropyl hydrazine, the pyrazole ring is formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea or thioamides under reflux conditions.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives from the carboxamide group.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-5-methylfuran-2-sulfonamide
- N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine
Uniqueness
Compared to similar compounds, N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of a pyrazole ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets that may not be achievable with other similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-13(2,3)6-9-5-11(17(4)16-9)15-12(18)10-7-19-8-14-10/h5,7-8H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGOYZKHOERKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)NC(=O)C2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6963799.png)
![1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963805.png)
![3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile](/img/structure/B6963811.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylsulfonylphenyl)ethanamine](/img/structure/B6963813.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]propan-1-amine](/img/structure/B6963821.png)
![N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963822.png)
![N-ethyl-N-(2-ethylbutyl)-3-methylimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963846.png)
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)
![4-fluoro-N-[3-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)-3-oxopropyl]benzamide](/img/structure/B6963862.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6963867.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)
![2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B6963884.png)


